Pyralomicin 1c

Description

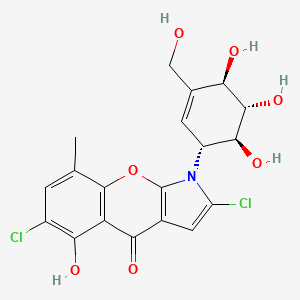

Structure

3D Structure

Properties

Molecular Formula |

C19H17Cl2NO7 |

|---|---|

Molecular Weight |

442.2 g/mol |

IUPAC Name |

2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one |

InChI |

InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3/t10-,13-,16+,17+/m1/s1 |

InChI Key |

QZDFKKWMBPFPOS-WIINYEKRSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO)Cl)O)Cl |

Canonical SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl |

Synonyms |

pyralomicin 1c |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Pyralomicin 1c: A Deep Dive into its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Pyralomicin 1c, a potent antibacterial agent, originates from the intricate metabolic pathways of the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] This technical guide provides a comprehensive overview of the genetic and biochemical origins of this compound, detailing the biosynthetic gene cluster, key enzymatic steps, and the experimental methodologies used to elucidate its formation.

Producing Organism and Fermentation

This compound is a secondary metabolite produced by Nonomuraea spiralis IMC A-0156, a Gram-positive bacterium belonging to the Actinomycetales.[2][3] In earlier literature, this organism was also identified as Microtetraspora spiralis MI178-34F18.[4][5] The production of pyralomicins is typically observed by a color change in the bacterial culture, with the mycelium turning light pink and the production medium developing a purple to wine coloration.[1]

Table 1: Culture Media for Nonomuraea spiralis IMC A-0156

| Medium Type | Composition | Purpose | Reference |

| Spore Formation Medium | 0.05% L-asparagine, 0.05% K₂HPO₄, 0.02% MgSO₄·7H₂O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4 | Induction of spore formation | [2] |

| Seed Medium | 2% D-galactose, 2% Dextrin, 1% Bacto-soytone, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.2% CaCO₃, a drop of silicone oil, pH 7.4 | Preparation of inoculum for production | [2] |

| Production Medium (RARE3) | 1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4 | Production of pyralomicins | [1] |

The Pyralomicin Biosynthetic Gene Cluster

The genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb gene cluster in the genome of Nonomuraea spiralis.[1][2][6][7] This cluster comprises 27 open reading frames (ORFs) that orchestrate the assembly of the pyralomicin scaffold and its subsequent modifications.[1][2][6][7]

Table 2: Key Genes in the Pyralomicin Biosynthetic Gene Cluster

| Gene | Proposed Function | Role in this compound Biosynthesis | Reference |

| Core Scaffold Assembly | |||

| prlK | Nonribosomal Peptide Synthetase (NRPS) | Incorporation of a proline residue. | [1][2] |

| prlP, prlQ | Polyketide Synthases (PKS) | Assembly of the polyketide backbone from acetate and propionate units. | [1][2] |

| prlJ | Acyl-CoA Dehydrogenase | Involved in the formation of the benzopyranopyrrole core. | [1][2] |

| prlS | Stand-alone Acyl Carrier Protein (ACP) | Carrier for the growing polyketide chain. | [1][2] |

| prlR | Type II Thioesterase | Likely involved in the release of the completed core structure. | [1][2] |

| Tailoring Enzymes | |||

| prlM, prlN, prlO, prlT | Halogenases | Responsible for the chlorination of the benzopyranopyrrole core. | [1][2] |

| prlH | N-glycosyltransferase | Crucial for attaching the cyclitol moiety to the aglycone. | [1][2][6] |

| Cyclitol Moiety Biosynthesis | |||

| prlA | Sugar Phosphate Cyclase (2-epi-5-epi-valiolone synthase) | Catalyzes the formation of the C₇-cyclitol precursor. | [1][2][6] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a hybrid process involving both nonribosomal peptide and polyketide synthesis pathways, followed by tailoring reactions.

Formation of the Benzopyranopyrrole Core

The aglycone core of this compound is assembled from several key precursors. Isotope-labeling experiments have demonstrated that the benzopyranopyrrole unit is derived from two acetate units, one propionate unit, and one proline unit.[1][5] This assembly is catalyzed by a suite of NRPS and PKS enzymes encoded by the prl gene cluster.[1][2]

Biosynthesis of the C₇-Cyclitol Moiety

The unique C₇-cyclitol sugar moiety of this compound originates from glucose metabolites.[5] A key intermediate in this pathway is 2-epi-5-epi-valiolone, which is a common precursor for other natural products like acarbose and validamycin A.[3] The enzyme PrlA, a sugar phosphate cyclase, is responsible for the formation of this cyclitol precursor.[1][6]

Glycosylation and Final Assembly

The final step in the biosynthesis of this compound is the attachment of the unmethylated cyclitol moiety to the benzopyranopyrrole aglycone. This crucial glycosylation step is catalyzed by the N-glycosyltransferase PrlH.[1][2] The antibacterial activity of pyralomicins is significantly influenced by the nature of this sugar moiety and the pattern of chlorination on the core structure.[1] this compound, with its unmethylated cyclitol, exhibits more potent antibacterial activity than its glucosylated or methylated counterparts.[1]

Experimental Protocols

The elucidation of the this compound origin involved several key experimental techniques.

Isolation of the Pyralomicin Biosynthetic Gene Cluster

A genomic DNA library of Nonomuraea spiralis was constructed using a CopyControl Fosmid library production kit.[1][2] The library was screened using a DNA probe generated by PCR with degenerate primers designed based on homologous regions of 2-epi-5-epi-valiolone synthase genes from other actinomycetes.[1][2] This led to the identification and subsequent sequencing of the 41 kb pyralomicin biosynthetic gene cluster.[1][2]

Gene Disruption Experiments

To confirm the function of key genes, targeted gene disruption was performed. For instance, the prlH gene, encoding the N-glycosyltransferase, was inactivated.[1][2] The resulting mutant was unable to produce pyralomicins, confirming the essential role of PrlH in the final glycosylation step.[1][2][6]

Precursor Feeding Studies

The building blocks of the pyralomicin molecule were determined through feeding experiments with ¹³C and ¹⁵N labeled precursors.[5] Nonomuraea spiralis cultures were supplemented with labeled acetate, propionate, proline, and glucose. The incorporation of these isotopes into the final pyralomicin structure was then analyzed by NMR spectroscopy to trace their metabolic fate.[5]

Visualizing the Biosynthetic Logic

The following diagrams illustrate the key pathways and experimental workflows involved in understanding the origin of this compound.

Caption: Biosynthetic pathway of this compound.

Caption: Workflow for isolating the pyralomicin gene cluster.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]

- 7. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pyralomicin 1c from Nonomuraea spiralis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic Pyralomicin 1c, produced by the actinomycete Nonomuraea spiralis. It covers the biosynthesis of the compound, detailed experimental protocols for its production and isolation, and its biological activity.

Introduction to Nonomuraea spiralis and this compound

Nonomuraea spiralis, a soil-dwelling actinomycete, is the natural producer of the pyralomicin family of antibiotics. These compounds are characterized by a unique benzopyranopyrrole chromophore. This compound is a notable member of this family, distinguished by the presence of an unmethylated C₇-cyclitol moiety attached to the core structure. This structural feature is significant as it contributes to its potent antibacterial activity. The pyralomicins, including this compound, have demonstrated activity against various bacteria, with particular potency observed against strains of Micrococcus luteus.

Biosynthesis of this compound

The biosynthesis of this compound in Nonomuraea spiralis is orchestrated by a 41 kb gene cluster containing 27 open reading frames (ORFs). This cluster encodes a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with a suite of tailoring enzymes responsible for the final structure of the molecule.

The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit. The biosynthesis is further characterized by the action of several key enzymes:

-

NRPS and PKS: These enzymes are fundamental to the formation of the benzopyranopyrrole core.

-

Halogenases: The gene cluster encodes four halogenases, which are responsible for the chlorination of the molecule, a feature that influences its biological activity.

-

N-glycosyltransferase (PrlH): This enzyme plays a critical role in attaching the C₇-cyclitol moiety to the aglycone core. Gene disruption studies have shown that the deletion of prlH abolishes pyralomicin production.

-

Sugar Phosphate Cyclase (PrlA): This enzyme is involved in the formation of the C₇-cyclitol moiety.

The C₇-cyclitol portion of this compound is derived from 2-epi-5-epi-valiolone, a precursor also found in the biosynthesis of other natural products like acarbose and validamycin A.

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Nonomuraea spiralis

A detailed protocol for the cultivation of Nonomuraea spiralis for the production of pyralomicins is provided below.

Table 1: Media Composition for Nonomuraea spiralis Cultivation

| Medium Type | Component | Concentration | pH |

| BTT Agar (Maintenance) | D-glucose | 1% | 7.4 |

| Yeast Extract | 0.1% | ||

| Beef Extract | 0.1% | ||

| Casitone | 0.2% | ||

| Bacto-agar | 1.5% | ||

| Modified Minimal Medium Agar (Spore Formation) | L-asparagine | 0.05% | 7.4 |

| K₂HPO₄ | 0.05% | ||

| MgSO₄·7H₂O | 0.02% | ||

| D-glucose | 1% | ||

| Bacto-agar | 1.5% | ||

| Seed Medium | Soluble Starch | 1% | 7.4 |

| D-glucose | 1% | ||

| Yeast Extract | 0.5% | ||

| Peptone | 0.25% | ||

| CaCO₃ | 0.2% | ||

| Production Medium | Soluble Starch | 2% | 7.4 |

| D-glucose | 1% | ||

| Pharmamedia | 1% | ||

| Yeast Extract | 0.5% | ||

| Meat Extract | 0.5% | ||

| CaCO₃ | 0.2% |

Protocol:

-

Maintenance: Maintain Nonomuraea spiralis on BTT agar plates at 30°C.

-

Spore Formation: Induce spore formation by growing the bacterium on modified minimal medium agar at 30°C for 1-2 weeks.

-

Seed Culture: Inoculate the seed medium with spores or a mycelial suspension and incubate at 28°C for 5-7 days.

-

Production Culture: Dilute the seed culture 1:10 into the production medium and incubate for an additional 5-7 days at 28°C.

Extraction and Isolation of this compound

The following protocol outlines the extraction of pyralomicins from the culture broth.

Workflow for this compound Extraction

Caption: Workflow for the extraction of this compound.

Genetic Manipulation: Gene Disruption

A targeted gene disruption of the prlH gene (encoding the N-glycosyltransferase) in N. spiralis has been successfully performed to confirm its role in pyralomicin biosynthesis. The general workflow for such an experiment is as follows:

Gene Disruption Workflow

Caption: General workflow for gene disruption in N. spiralis.

Biological Activity of this compound

This compound exhibits antibacterial activity, and its potency is influenced by its chemical structure. The unmethylated cyclitol moiety and the number and position of chlorine atoms are important for its bioactivity. While a comprehensive antimicrobial spectrum with MIC values is not widely reported in peer-reviewed literature, some data is available.

Table 2: Reported Antibacterial Activity of this compound

| Organism | Activity Metric | Value (µg/mL) | Source |

| Helicobacter pylori | MIC | 0.0625 | Commercial Supplier Data |

It is important to note that the MIC value against H. pylori is from a commercial supplier and should be considered with this context. Further studies are required to establish a complete profile of this compound's antimicrobial activity.

Quantitative Data

Detailed quantitative data on the production titers of this compound from Nonomuraea spiralis fermentations are not extensively available in the public scientific literature. The focus of published research has primarily been on the elucidation of the biosynthetic pathway and the biological activity of the compound.

Conclusion

This compound, produced by Nonomuraea spiralis, is a promising antibiotic with a unique structure and potent biological activity. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to produce novel analogs with improved therapeutic properties. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound and the producing organism, Nonomuraea spiralis. Further research is warranted to quantify production yields and to fully characterize its antimicrobial spectrum.

The Biosynthesis of Pyralomicin 1c and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Pyralomicin 1c and its analogues, a family of potent antibacterial compounds produced by the actinomycete Nonomuraea spiralis. The unique structural features of pyralomicins, particularly the presence of a C7-cyclitol moiety attached to a complex polyketide-peptide core, make their biosynthesis a subject of significant scientific interest for the discovery and development of novel antibiotics.

Overview of the Pyralomicin Biosynthetic Pathway

The biosynthesis of pyralomicins is orchestrated by a dedicated gene cluster, designated as the 'prl' cluster, spanning approximately 41 kb and containing 27 open reading frames (ORFs) in Nonomuraea spiralis IMC A-0156.[1][2] This cluster encodes a suite of enzymes including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), tailoring enzymes such as halogenases and methyltransferases, and enzymes responsible for the synthesis of the characteristic C7-cyclitol moiety.[1][2]

The core structure of the pyralomicin aglycone is assembled from proline, two acetate units, and one propionate unit through the coordinated action of NRPS and PKS machinery.[1] The C7-cyclitol moiety, a key determinant of the antibacterial activity of this compound, is derived from sedoheptulose 7-phosphate via the action of a sugar phosphate cyclase.[1][2] Subsequent tailoring reactions, including halogenation and glycosylation, lead to the formation of the various pyralomicin analogues.

Data Presentation

The prl Biosynthetic Gene Cluster

The prl gene cluster from Nonomuraea spiralis IMC A-0156 contains 27 ORFs. The functions of several key genes have been predicted based on homology and experimentally verified in some cases.

| Gene | Proposed Function | Homology |

| Core Biosynthesis | ||

| prlK | Non-ribosomal peptide synthetase (NRPS) | - |

| prlP, prlQ | Polyketide synthases (PKS) | - |

| Cyclitol Moiety Biosynthesis | ||

| prlA | 2-epi-5-epi-valiolone synthase | ValA (validamycin biosynthesis), AcbC (acarbose biosynthesis) |

| prlB | Putative phosphomutase | Homologs in salbostatin and acarbose gene clusters |

| prlU | Cyclitol kinase | Homologs in salbostatin and acarbose gene clusters |

| prlV, prlW | Cyclitol dehydrogenases | Homologs in salbostatin and acarbose gene clusters |

| prlX | 2-epi-5-epi-valiolone phosphate epimerase | Homologs in salbostatin and acarbose gene clusters |

| Tailoring Enzymes | ||

| prlH | N-glycosyltransferase | RebG (rebeccamycin biosynthesis) |

| prlM, prlN, prlO, prlT | Halogenases | - |

| prlF | O-methyltransferase | RebM (rebeccamycin biosynthesis) |

| Regulation and Transport | ||

| prlZ | Putative transcriptional regulator | TetR family of transcriptional regulators |

| Other ORFs | Putative acyl-CoA dehydrogenase (prlJ), FAD reductase (prlL), stand-alone PCP domain (prlS), type II thioesterase (prlR), etc. | - |

Quantitative Analysis of Pyralomicin Production

Currently, there is a lack of published data on the specific production titers of this compound and its analogues from wild-type Nonomuraea spiralis. However, qualitative analysis via LC-MS has demonstrated a complete abolition of pyralomicin production in a prlH knockout mutant, confirming the essential role of the N-glycosyltransferase in the biosynthetic pathway.[1][2]

Enzyme Kinetics

Detailed kinetic parameters (e.g., Km, kcat) for the key biosynthetic enzymes such as PrlA (2-epi-5-epi-valiolone synthase) and PrlH (N-glycosyltransferase) have not yet been reported in the literature. Biochemical assays have confirmed the function of recombinant PrlA as a 2-epi-5-epi-valiolone synthase.[1][2]

Experimental Protocols

Gene Knockout of prlH in Nonomuraea spiralis**

This protocol outlines the targeted disruption of the prlH gene, encoding the N-glycosyltransferase, which is a key step in pyralomicin biosynthesis.

-

Vector Construction:

-

A 697 bp internal fragment of the prlH gene is amplified by PCR from N. spiralis genomic DNA.

-

The PCR product is cloned into a suitable vector, such as pBluescript SK(+).

-

An apramycin resistance cassette is inserted into the cloned prlH fragment to create the knockout vector.

-

The final construct is introduced into an E. coli donor strain for conjugation.

-

-

Intergeneric Conjugation:

-

The E. coli donor strain carrying the knockout vector is conjugated with N. spiralis.

-

Spores of N. spiralis are heat-shocked and mixed with the E. coli donor on a suitable agar medium (e.g., ISP4).

-

After incubation, the plates are overlaid with apramycin and nalidixic acid to select for exconjugants.

-

-

Verification of Mutants:

-

Genomic DNA is isolated from the apramycin-resistant colonies.

-

PCR analysis is performed using primers flanking the prlH gene to confirm the single-crossover homologous recombination event.

-

Heterologous Expression and Characterization of PrlA

This protocol describes the production and functional analysis of the 2-epi-5-epi-valiolone synthase, PrlA.

-

Gene Cloning and Expression:

-

The prlA gene is amplified from N. spiralis genomic DNA and cloned into an expression vector (e.g., pET series) with a His-tag.

-

The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

The E. coli culture is grown to a suitable optical density and protein expression is induced with IPTG.

-

-

Protein Purification:

-

The E. coli cells are harvested and lysed.

-

The His-tagged PrlA protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

-

Enzyme Assay:

-

The enzymatic activity of the purified PrlA is assayed by incubating the enzyme with its substrate, sedoheptulose 7-phosphate.

-

The reaction product, 2-epi-5-epi-valiolone, is detected and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization.

-

LC-MS Analysis of Pyralomicins

This protocol provides a general workflow for the detection and analysis of pyralomicins from N. spiralis culture extracts.

-

Sample Preparation:

-

N. spiralis is cultured in a suitable production medium.

-

The culture broth is acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is dried, concentrated, and redissolved in a suitable solvent for LC-MS analysis.

-

-

LC-MS Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of pyralomicins.

-

-

Data Analysis:

-

The presence of pyralomicin analogues is confirmed by their characteristic mass-to-charge ratios (m/z) and retention times.

-

Comparison of the LC-MS profiles of wild-type and mutant strains can elucidate the function of specific biosynthetic genes.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for prlH Gene Knockout

Caption: Experimental workflow for prlH gene knockout in Nonomuraea spiralis.

Proposed Regulatory Pathway of the prl Gene Cluster

Caption: Proposed regulation of the prl gene cluster by the TetR-family regulator PrlZ.

Conclusion

The elucidation of the pyralomicin biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of these complex natural products. The identification of the prl gene cluster opens up opportunities for biosynthetic engineering to generate novel pyralomicin analogues with improved therapeutic properties. Further characterization of the enzymes involved, particularly their kinetic properties and substrate specificities, will be crucial for these efforts. Additionally, a deeper understanding of the regulatory networks controlling the expression of the prl cluster will be essential for optimizing pyralomicin production. This technical guide serves as a comprehensive resource for researchers aiming to explore and exploit the fascinating biosynthesis of pyralomicins.

References

The Enigmatic Antibacterial Engine: A Technical Guide to the Mechanism of Action of Pyralomicin 1c

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1c, a structurally unique member of the pyralomicin family of antibiotics, represents a compelling area of study in the ongoing search for novel antimicrobial agents. Produced by the soil bacterium Nonomuraea spiralis, this compound exhibits significant antibacterial activity, particularly against Gram-positive organisms such as Micrococcus luteus.[1][2] While its intricate biosynthesis has been the subject of detailed investigation, the precise molecular mechanism by which this compound exerts its bactericidal or bacteriostatic effects remains to be fully elucidated. This technical guide synthesizes the current understanding of this compound, focusing on its known biological activity, its well-characterized biosynthetic pathway, and a hypothesized mechanism of action based on structural analogies to other natural products. Furthermore, this document outlines key experimental protocols that can be employed to further investigate its mode of action, providing a roadmap for future research in this area.

Introduction

This compound is a natural product characterized by a distinctive benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] Its chemical structure is a key determinant of its biological activity. The antibacterial potency of the pyralomicin family is influenced by the number and position of chlorine atoms and the nature of the glycone component.[1][2] Notably, this compound, which features an unmethylated cyclitol group, demonstrates more potent antibacterial activity compared to its glucosylated or methylated counterparts, underscoring the critical role of the cyclitol moiety in its function.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster in Nonomuraea spiralis. This pathway involves a hybrid of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery to assemble the core benzopyranopyrrole structure from precursors such as proline, acetate, and propionate.[1] A suite of tailoring enzymes, including halogenases, an O-methyltransferase, and an N-glycosyltransferase, are then responsible for modifying this core to produce the final this compound molecule.[1]

Antibacterial Activity and Spectrum

The primary known biological activity of this compound is its antibacterial effect. It has been shown to be active against various bacteria, with a particular emphasis in the literature on its efficacy against Micrococcus luteus, a Gram-positive bacterium.[1][2]

Quantitative Data

Hypothesized Mechanism of Action

While the definitive molecular target and mechanism of action for this compound have not been experimentally determined, its structural similarity to other pyrrole-containing antibiotics, such as the marinopyrroles, allows for the formulation of a plausible hypothesis. Marinopyrroles are known to function as protonophores, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane.[3] The PMF is essential for critical cellular processes, including ATP synthesis, active transport, and motility. Its dissipation leads to a catastrophic failure of cellular bioenergetics and, ultimately, cell death.

The proposed mechanism for this compound, by analogy, involves its insertion into the bacterial cell membrane, where it acts as a proton shuttle, dissipating the crucial proton gradient.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action and identify the specific molecular target of this compound, a series of well-established experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

This fundamental assay quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Micrococcus luteus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Macromolecular Synthesis Inhibition Assays

To determine if this compound inhibits key biosynthetic pathways, radiolabeled precursor incorporation assays can be performed.

Methodology:

-

Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

-

Treatment: Aliquots of the culture are treated with this compound at concentrations around the MIC. A control group receives no treatment.

-

Addition of Radiolabeled Precursors: At specific time intervals, add radiolabeled precursors for:

-

DNA synthesis: [³H]thymidine

-

RNA synthesis: [³H]uridine

-

Protein synthesis: [³H]leucine

-

Cell wall synthesis: [¹⁴C]N-acetylglucosamine

-

-

Incorporation Measurement: After a short incubation period, the incorporation of the radiolabeled precursors into macromolecules is stopped by adding a precipitating agent (e.g., trichloroacetic acid).

-

Analysis: The amount of incorporated radioactivity is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor compared to the control indicates inhibition of that particular biosynthetic pathway.

Future Research Directions

The elucidation of the precise mechanism of action of this compound is a critical next step in evaluating its potential as a therapeutic agent. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography with a this compound-functionalized resin to isolate its binding partner(s) from bacterial lysates, followed by identification using mass spectrometry.

-

Membrane Integrity and Potential Assays: Employing fluorescent dyes that are sensitive to membrane potential and integrity to experimentally verify the hypothesized protonophore mechanism.

-

Resistance Studies: Generating and characterizing this compound-resistant mutants to identify the gene(s) responsible for resistance, which can provide insights into the drug's target and mechanism.

-

In Vivo Efficacy Studies: Evaluating the antibacterial activity of this compound in animal models of infection to assess its therapeutic potential.

Conclusion

This compound is a promising antibacterial compound with a unique chemical structure and potent activity against Gram-positive bacteria. While its biosynthesis has been well-characterized, its mechanism of action remains an open and important area of investigation. The hypothesis that this compound acts as a protonophore, based on its structural similarity to other natural products, provides a strong foundation for future experimental work. The protocols and research directions outlined in this guide offer a clear path forward for researchers to unravel the molecular intricacies of this intriguing antibiotic and to unlock its full therapeutic potential.

References

The Antibacterial Spectrum of Pyralomicin 1c: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1c is a potent antibacterial compound isolated from the soil bacterium Nonomuraea spiralis. It belongs to the pyralomicin class of antibiotics, which are characterized by a unique benzopyranopyrrole chromophore.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action.

Antibacterial Spectrum of this compound

To provide a representative understanding of its potential antibacterial spectrum, the following table summarizes Minimum Inhibitory Concentration (MIC) values for various antibiotics produced by the Nonomuraea genus against a range of bacteria. This data is intended to be illustrative of the potential activity of this compound.

Table 1: Representative Antibacterial Spectrum of Antibiotics from Nonomuraea Species

| Bacterial Strain | Antibiotic from Nonomuraea sp. | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Thiopeptide Congeners | 2 - 11 µM |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Unidentified Antibiotic (JAJ18) | 0.5 - 16.0 |

| Bacillus subtilis | Nonocarbolines A-D | Weak to Moderate Activity |

| Gram-Negative Bacteria | ||

| Escherichia coli | Unidentified Antibiotic (JAJ18) | 0.5 - 16.0 |

| Pseudomonas aeruginosa | Unidentified Antibiotic (JAJ18) | 0.5 - 16.0 |

Note: This table presents data from various studies on antibiotics from the Nonomuraea genus and is for representative purposes only. Specific MIC values for this compound may vary.[3][4][5]

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound is typically achieved through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, which are commonly employed for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile diluent to match the 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

-

This compound stock solution of known concentration

-

Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial inoculum standardized to 1.0 McFarland turbidity (approximately 3.0 x 10⁸ CFU/mL)

-

Inoculum replicator (optional)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a defined volume of each antibiotic dilution to molten MHA to achieve the desired final concentrations.

-

Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture to match the 1.0 McFarland standard.

-

-

Inoculation:

-

Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to inoculate multiple strains simultaneously.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

-

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship of Antibacterial Activity

Caption: Logical flow of this compound's antibacterial action.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, its chemical structure, which contains a pyrrole moiety, suggests potential modes of action shared with other pyrrole-containing antibiotics.[6][7][8][9] These compounds are known to interfere with various essential bacterial processes.

Potential mechanisms of action for pyrrole-containing antibiotics include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Some pyrrole derivatives have been shown to target these essential enzymes, thereby inhibiting DNA replication and repair.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrrole compounds can lead to their insertion into the bacterial cell membrane, causing depolarization, leakage of cellular contents, and ultimately cell death.

-

Inhibition of Protein Synthesis: Certain pyrrole-containing natural products have been found to bind to ribosomal subunits, interfering with the process of translation.

-

Inhibition of Folic Acid Synthesis: As antimetabolites, some compounds can inhibit key enzymes in the folic acid biosynthesis pathway, which is crucial for the synthesis of nucleic acids.

Further research is required to determine the specific molecular target(s) and signaling pathways affected by this compound.

Conclusion

This compound is a promising antibacterial agent with potent activity, particularly against Gram-positive bacteria. While comprehensive data on its antibacterial spectrum is still emerging, standardized methodologies such as broth microdilution and agar dilution can be effectively employed to quantify its efficacy. The pyrrole-containing structure of this compound suggests several potential mechanisms of action that warrant further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical application of this novel antibiotic.

References

- 1. Germ AI | Nonomuraea spiralis [germai.app]

- 2. Identification and characterization of antimicrobial peptide produced by indigenously isolated Bacillus paralicheniformis UBBLi30 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Antibiotic Producing Rare Actinomycete Nonomuraea sp. JAJ18 Derived from an Indian Coastal Solar Saltern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Thiopeptide GE2270-Congeners from Nonomuraea jiangxiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 9. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities [mdpi.com]

The Discovery and Isolation of Pyralomicin 1c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1c is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the actinomycete Nonomuraea spiralis (formerly known as Microtetraspora spiralis). These compounds are characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety. This compound, featuring the C7-cyclitol group, has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, presenting key data in a structured format and detailing the experimental protocols involved in its study.

Discovery and Producing Organism

This compound was discovered as part of a screening program for novel antibiotics produced by rare actinomycetes. The producing organism, Nonomuraea spiralis strain MI178-34F18 (also referenced as IMC A-0156), was identified as the source of the pyralomicin compounds.[1] The taxonomy of this bacterium was revised, reclassifying it from the genus Actinomadura to Microtetraspora and subsequently to Nonomuraea, based on phylogenetic and chemotaxonomic analyses.[1]

Biosynthesis of this compound

The biosynthesis of the pyralomicin core structure is a hybrid pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Isotope labeling studies have revealed that the benzopyranopyrrole unit is assembled from two acetate units, one propionate unit, and the amino acid proline.[2] The characteristic C7-cyclitol moiety of this compound is derived from glucose metabolites through the action of a sugar phosphate cyclase.[2][3]

A 41-kb biosynthetic gene cluster responsible for pyralomicin production has been identified and sequenced from Nonomuraea spiralis. This cluster encodes for all the necessary enzymes, including PKS and NRPS modules, as well as tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase.

Key Biosynthetic Precursors:

-

Benzopyranopyrrole Core:

-

2 x Acetate

-

1 x Propionate

-

1 x Proline

-

-

C7-Cyclitol Moiety:

-

Glucose metabolites (specifically 2-epi-5-epi-valiolone has been identified as an immediate precursor)[3]

-

Visualizing the this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Purification of this compound

Fermentation of Nonomuraea spiralis

Detailed fermentation parameters for the optimal production of this compound are crucial for successful isolation. The following table summarizes the media composition and culture conditions.

| Parameter | Description |

| Producing Strain | Nonomuraea spiralis MI178-34F18 (IMC A-0156) |

| Seed Medium | BTT Agar: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, 1.5% Bacto-agar, pH 7.4.[4] |

| Production Medium | Specific production medium composition is not detailed in the readily available literature, however, a change in the culture medium to a purple or wine coloration is indicative of pyralomicin production.[4] Seed cultures are typically diluted 1:10 into the production medium.[4] |

| Incubation Time | 5-7 days for seed culture, and an additional 5-7 days for the production culture.[4] |

| Temperature | 28-30°C[4] |

| Spore Formation Medium | Modified Minimal Medium Agar: 0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4.[4] |

Experimental Protocols

The following protocol is based on the methods described by Mahmud et al.[4]

-

Acidification: Adjust the pH of the Nonomuraea spiralis culture broth to 3.0 using hydrochloric acid (HCl).

-

Centrifugation: Remove the bacterial mycelia and other precipitates by centrifugation at 1,400 x g.

-

Solvent Extraction: Extract the acidified supernatant three times with an equal volume of butyl acetate.

-

Drying and Concentration: Dry the pooled butyl acetate fractions with anhydrous sodium sulfate, filter to clarify, and concentrate the solvent under reduced pressure using a rotary evaporator.

While a detailed, step-by-step purification protocol for this compound is not explicitly available in the reviewed literature, a general chromatographic approach can be employed for the separation of pyralomicin analogues from the crude extract.

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

-

Apply the concentrated extract to a silica gel column.

-

Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative HPLC:

-

Pool fractions containing pyralomicins and concentrate them.

-

Further purify the mixture using preparative reverse-phase HPLC on a C18 column.

-

Employ a water-acetonitrile or water-methanol gradient as the mobile phase.

-

Monitor the elution profile at a wavelength of 355 nm.[4][5]

-

Collect the peak corresponding to this compound based on its retention time and subsequent analysis.

-

-

Final Purification and Characterization:

-

Desalt the purified fraction if necessary.

-

Lyophilize the purified fraction to obtain pure this compound.

-

Confirm the identity and purity of the compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizing the Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Biological Activity of this compound

Note: For a definitive assessment of the antibacterial spectrum and potency of this compound, it is recommended to perform standardized MIC assays.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay (Generalized)

This protocol outlines a general method for determining the MIC of this compound using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

-

Conclusion

This compound represents an interesting class of antibiotics with a unique chemical scaffold and a hybrid biosynthetic origin. This technical guide has provided an in-depth overview of its discovery from Nonomuraea spiralis, the elucidation of its biosynthetic pathway, and the methodologies for its isolation and purification. While further studies are needed to fully characterize its antibacterial spectrum and mode of action, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The detailed protocols and structured data aim to facilitate further investigation into this promising antibiotic.

References

- 1. germai.app [germai.app]

- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Crucial Role of the C7-Cyclitol Moiety in the Antibacterial Activity of Pyralomicin 1c: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1c, a potent antibacterial agent isolated from Nonomuraea spiralis, is distinguished by a unique benzopyranopyrrole core linked to a C7-cyclitol moiety. This technical guide delves into the critical role of this C7-cyclitol group in the compound's biological activity. Through an analysis of available data, this document outlines the biosynthesis of this key structural feature, details the experimental protocols for assessing its impact on antibacterial efficacy, and discusses the structure-activity relationships that underscore its importance. This guide serves as a comprehensive resource for researchers engaged in the exploration of novel antibiotics and the development of potent pyralomicin analogs.

Introduction to this compound and the Significance of the C7-Cyclitol Moiety

The pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis. These compounds feature a distinctive benzopyranopyrrole chromophore, which is glycosidically linked to either a C7-cyclitol (pyralomicins 1a-1d) or glucose (pyralomicins 2a-2c). Among these, this compound has garnered significant interest due to its potent antibacterial properties.

A key determinant of this enhanced activity is the presence of an unmethylated C7-cyclitol moiety.[1][2] Comparative studies have revealed that this compound exhibits greater antibacterial potency than its glucosyl analogue, Pyralomicin 2c, and its 4'-methylated counterpart, Pyralomicin 1a.[1][2] This highlights the C7-cyclitol moiety as a critical component for the molecule's efficacy, making it a focal point for further investigation and analog development. The unique combination of a polyketide-derived aglycone with a pseudosugar is a rare occurrence in natural products, adding to the scientific interest in this class of molecules.

Biosynthesis of the C7-Cyclitol Moiety

The biosynthesis of the C7-cyclitol moiety is a key step in the overall production of pyralomicins in Nonomuraea spiralis. The biosynthetic gene cluster for pyralomicins contains a cassette of genes dedicated to the formation of this crucial pseudosugar. A pivotal enzyme in this pathway is PrlA, a sugar phosphate cyclase.[1][2][3] This enzyme is responsible for the cyclization of a C7 sugar phosphate, sedoheptulose 7-phosphate, to form 2-epi-5-epi-valiolone, which serves as a key precursor to the C7-cyclitol moiety.[4][5]

Once the cyclitol is synthesized, it must be attached to the benzopyranopyrrole core. This vital step is catalyzed by an N-glycosyltransferase, PrlH.[1][2][3][4] Genetic disruption of the prlH gene has been shown to completely abolish the production of all pyralomicin analogs, underscoring the essential role of this enzyme in the final assembly of the bioactive molecule.[1][2] The PrlH enzyme is responsible for attaching both the C7-cyclitol and glucose moieties, indicating its flexibility in substrate recognition.

Structure-Activity Relationship: The Impact of the C7-Cyclitol Moiety

Table 1: Qualitative Comparison of Pyralomicin Analogs

| Compound | Moiety Attached to Aglycone | Relative Antibacterial Potency | Reference |

| This compound | Unmethylated C7-Cyclitol | Most Potent | [1][2] |

| Pyralomicin 1a | 4'-O-methylated C7-Cyclitol | Less potent than 1c | [1][2] |

| Pyralomicin 2c | Glucose | Less potent than 1c | [1][2] |

These findings strongly suggest that both the presence of the cyclitol ring system and its methylation status are critical for optimal antibacterial activity. The substitution of the C7-cyclitol with glucose, as seen in Pyralomicin 2c, leads to a reduction in potency, indicating that the specific stereochemistry and functionality of the cyclitol are important for target recognition and binding. Furthermore, the decreased activity of the methylated analog, Pyralomicin 1a, suggests that the free hydroxyl groups on the cyclitol moiety may be involved in key interactions with the biological target.

Experimental Protocols

To evaluate the role of the C7-cyclitol moiety in the antibacterial activity of this compound, a standardized method for determining the minimum inhibitory concentration (MIC) is employed. The following is a detailed, representative protocol for an MIC assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound and its analogs (e.g., Pyralomicin 1a, Pyralomicin 2c)

-

Bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of each pyralomicin analog in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations. Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the highest drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with the final 50 µL from well 11 being discarded. Well 12 serves as a growth control (no drug).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

-

Include a sterility control (media only) and a growth control (media and inoculum, no antibiotic).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Mechanism of Action: An Unexplored Frontier

Despite the established importance of the C7-cyclitol moiety for antibacterial activity, the precise molecular mechanism of action of this compound remains to be elucidated. The available literature does not specify the cellular target or the signaling pathways that are disrupted by this class of antibiotics. The structural uniqueness of the pyralomicins suggests a potentially novel mechanism that warrants further investigation. Future research should focus on identifying the bacterial target of this compound, which will provide a deeper understanding of how the C7-cyclitol moiety contributes to its potent antibacterial effects and will open new avenues for the rational design of next-generation antibiotics.

Conclusion

The C7-cyclitol moiety of this compound is a critical determinant of its potent antibacterial activity. Its presence, in an unmethylated form, confers superior potency compared to analogs with a glucose substituent or a methylated cyclitol. While the precise molecular mechanism of action is yet to be discovered, the established structure-activity relationship highlights the importance of this unique pseudosugar in the ongoing quest for novel antibacterial agents. The biosynthetic pathway for this moiety is well-characterized, providing a foundation for future synthetic biology approaches to generate novel pyralomicin analogs with improved therapeutic properties. Further research into the mechanism of action will be crucial for fully realizing the therapeutic potential of this promising class of natural products.

References

- 1. Comprehensive genome analysis of two novel Saccharopolyspora strains—Saccharopolyspora montiporae sp. nov. and Saccharopolyspora galaxeae sp. nov. isolated from stony corals in Hainan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8957251B2 - Pactamycin analogs and methods of making thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Polyketide Synthase Pathway of Pyralomicin 1c

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Pyralomicin 1c, a potent antibacterial compound produced by the actinomycete Nonomuraea spiralis. The focus is on the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery responsible for the assembly of its unique benzopyranopyrrole core, as well as the subsequent tailoring steps that lead to the final structure of this compound. This document details the genetic basis of the pathway, key enzymatic reactions, and the experimental protocols used to elucidate these mechanisms.

Introduction to this compound

Pyralomicins are a family of antibiotics characterized by a distinctive benzopyranopyrrole chromophore.[1][2] this compound is of particular interest due to its potent antibacterial activity, which is attributed to its unmethylated C7-cyclitol moiety.[1][2] The biosynthesis of pyralomicins involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][2] The core structure is assembled from proline, two acetate units, and one propionate unit.[1]

The Pyralomicin Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for pyralomicins has been cloned and sequenced from Nonomuraea spiralis IMC A-0156.[1][2][3] The cluster spans approximately 41 kb and contains 27 open reading frames (ORFs) that encode for the PKS/NRPS machinery, tailoring enzymes, regulatory proteins, and transport functions.[1][2][3]

Core Biosynthetic Genes

The assembly of the benzopyranopyrrole core is orchestrated by a set of PKS and NRPS genes. The key enzymes involved in the formation of the core structure are detailed in the table below.

| Gene | Putative Function | Homology |

| prlK | Non-ribosomal peptide synthetase (NRPS) | Pyrrolomycin biosynthesis protein PyrC |

| prlP | Polyketide synthase (PKS) | Pyoluteorin biosynthesis protein PltB |

| prlQ | Polyketide synthase (PKS) | Pyoluteorin biosynthesis protein PltC |

| prlJ | Acyl-CoA dehydrogenase | Pyrrolomycin biosynthesis protein PyrB |

| prlS | Stand-alone peptidyl carrier protein (PCP) | Pyrrolomycin biosynthesis protein PyrD |

| prlR | Type II thioesterase | Pyoluteorin biosynthesis protein PltG |

This data is compiled from the supplementary information of "Genetic Insights into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156".

Tailoring Enzymes

Following the formation of the core structure, a series of tailoring enzymes modify the intermediate to produce the final pyralomicin analogues. These modifications include halogenation, methylation, and glycosylation.

| Gene | Putative Function | Homology |

| prlM | Halogenase | Pyrrolomycin biosynthesis protein PyrH |

| prlN | Halogenase | Pyoluteorin biosynthesis protein PltA |

| prlO | Halogenase | Pyoluteorin biosynthesis protein PltD |

| prlT | Halogenase | Tryptophan 7-halogenase |

| prlH | N-glycosyltransferase | Glycosyltransferase RebG |

| prlA | 2-epi-5-epi-valiolone synthase | 2-epi-5-epi-valiolone synthase AcbC |

This data is compiled from the supplementary information of "Genetic Insights into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156".

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the formation of the benzopyranopyrrole aglycone, followed by the attachment of the C7-cyclitol moiety.

Key Experiments and Protocols

The elucidation of the pyralomicin biosynthetic pathway has been made possible through a series of key molecular genetics and biochemical experiments.

Gene Disruption of the N-glycosyltransferase prlH

To confirm the role of the N-glycosyltransferase PrlH in attaching the cyclitol moiety, a gene disruption experiment was performed. This resulted in the complete abolition of pyralomicin production, confirming that PrlH is essential for this step.[1][2]

-

Construction of the Knockout Plasmid (pKO3A4):

-

A 697 bp internal fragment of the prlH gene was amplified by PCR and cloned into the pBluescript II SK (+) vector (pBsk).[1]

-

An apramycin resistance cassette and the oriT (origin of transfer) locus from plasmid pOJ446 were subsequently cloned into the pBsk vector containing the prlH fragment to generate the final knockout vector, pKO3A4.[1]

-

-

Intergeneric Conjugation:

-

The knockout plasmid pKO3A4 was transformed into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUB307, which provides the necessary transfer functions.[1]

-

Nonomuraea spiralis was grown in RARE3 medium (1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4) at 30°C for 5-7 days.[1]

-

The recipient N. spiralis culture was sub-cultured at a 1:10 dilution into fresh RARE3 medium and grown overnight at 30°C prior to conjugation.[1]

-

The donor E. coli strain was cultured overnight.

-

The E. coli donor and N. spiralis recipient cultures were mixed and plated on a suitable medium for conjugation.

-

After incubation, the plates were overlaid with an appropriate concentration of apramycin to select for N. spiralis exconjugants that have integrated the knockout plasmid via single crossover homologous recombination.

-

-

Analysis of the Mutant:

-

Genomic DNA from apramycin-resistant colonies was isolated, and the correct integration of the knockout vector was confirmed by PCR.[1]

-

The confirmed prlH mutant and the wild-type strain were cultured in parallel in pyralomicin production medium for 5-7 days.[1]

-

The culture broths were acidified to pH 3 with HCl and extracted three times with an equal volume of butyl acetate.[1]

-

The organic extracts were dried, concentrated, and analyzed by LC-MS.[1]

-

Biochemical Characterization of the 2-epi-5-epi-valiolone Synthase PrlA

The function of PrlA as a 2-epi-5-epi-valiolone synthase was confirmed by heterologous expression and in vitro biochemical assay.

-

Cloning, Expression, and Purification of PrlA:

-

The prlA gene was amplified from the genomic DNA of N. spiralis and cloned into the pRSET B expression vector, which adds an N-terminal 6xHis-tag to the protein.[2]

-

The resulting plasmid was transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

The E. coli culture was grown to an optimal density, and protein expression was induced with IPTG.

-

The cells were harvested, lysed, and the 6xHis-tagged PrlA protein was purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[2]

-

-

Biochemical Assay:

-

The purified PrlA enzyme was incubated with its putative substrate, sedoheptulose 7-phosphate, in a suitable buffer.[2]

-

The enzymatic reaction was allowed to proceed for a defined period at an optimal temperature.

-

The reaction was then quenched.

-

-

Product Analysis:

-

The reaction mixture was analyzed to identify the product.

-

For GC-MS analysis, the product was derivatized to make it volatile. The enzyme product was identified as the tetrakis-trimethylsilyl derivative of 2-epi-5-epi-valiolone.[1]

-

The mass spectrum of the enzymatic product was compared to that of an authentic standard of 2-epi-5-epi-valiolone to confirm its identity.[1]

-

Quantitative Data

Currently, there is limited publicly available quantitative data regarding the enzyme kinetics of the pyralomicin biosynthetic enzymes or the production titers of this compound. The analysis of the prlH mutant demonstrated a qualitative abolition of pyralomicin production rather than a quantitative measurement.[1] Further studies are required to determine the kinetic parameters of the biosynthetic enzymes and to quantify the production of this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for understanding the intricate enzymatic machinery involved in the production of this potent antibiotic. The combined PKS/NRPS system, along with a unique set of tailoring enzymes, highlights the diversity of natural product biosynthesis. The experimental protocols detailed in this guide offer a framework for the further investigation of this pathway, with potential applications in biosynthetic engineering to generate novel pyralomicin analogues with improved therapeutic properties. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of this compound production through metabolic engineering strategies.

References

Unraveling the Genetic Blueprint for Pyralomicin 1c Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1c, a potent antibacterial agent, belongs to a family of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1] These compounds feature a distinctive benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety.[1] Notably, this compound, with its unmethylated cyclitol group, demonstrates superior antibacterial activity compared to its glucosylated and methylated counterparts, highlighting the significance of the cyclitol moiety for its biological function.[1] This technical guide provides an in-depth exploration of the genetic underpinnings of this compound biosynthesis, detailing the identified gene cluster, the functions of key enzymes, and the experimental methodologies employed in its characterization.

The Pyralomicin Biosynthetic Gene Cluster (prl)

The genetic instructions for pyralomicin biosynthesis are encoded within a 41 kb contiguous DNA sequence in Nonomuraea spiralis IMC A-0156.[1] This region, designated the prl gene cluster, encompasses 27 open reading frames (ORFs) that orchestrate the assembly of the pyralomicin molecule.[1] The cluster contains genes for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are essential for constructing the core benzopyranopyrrole structure.[1][2][3][4] Additionally, it houses a suite of genes encoding tailoring enzymes, including halogenases, an O-methyltransferase, and a crucial N-glycosyltransferase, which are responsible for the structural diversity observed within the pyralomicin family.[1][2][3][4] A notable feature of the prl cluster is a set of genes dedicated to the biosynthesis of the C7-cyclitol moiety, found upstream of the genes for the core structure.[1][3][4]

Organization of the prl Gene Cluster

The table below provides a summary of the genes identified within the prl cluster and their putative functions based on homology analysis.

| Gene | Proposed Function | Homology |

| Core Biosynthesis | ||

| prlB | Non-ribosomal peptide synthetase (NRPS) | Involved in the formation of the core unit |

| prlC | Polyketide synthase (PKS) | Involved in the formation of the core unit |

| prlD | Polyketide synthase (PKS) | Involved in the formation of the core unit |

| prlE | Polyketide synthase (PKS) | Involved in the formation of the core unit |

| Cyclitol Biosynthesis | ||

| prlA | 2-epi-5-epi-valiolone synthase | Sugar phosphate cyclase |

| Tailoring Enzymes | ||

| prlH | N-glycosyltransferase | Transfers cyclitol or glucose to the aglycone |

| prlF | O-methyltransferase | Methylates the cyclitol moiety |

| prlT | Halogenase | Involved in halogenation of the core structure |

| prlI-L, N, O | Halogenases | Putative halogenating enzymes |

| Regulation and Transport | ||

| prlZ | Regulatory protein | Putative regulator of pyralomicin biosynthesis |

| prlY1, Y2 | Transport-related proteins | Putative exporters of pyralomicin |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzymes encoded by the prl gene cluster. The pathway can be conceptually divided into three key stages: formation of the benzopyranopyrrole core, synthesis of the C7-cyclitol moiety, and the final glycosylation step.

Formation of the Benzopyranopyrrole Core

The intricate benzopyranopyrrole core of pyralomicin is assembled by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[1] Isotope-labeling experiments have shown that the core is derived from L-proline, two acetate units, and one propionate unit. The specific functions and sequence of reactions catalyzed by the individual NRPS and PKS modules (encoded by prlB, prlC, prlD, and prlE) are yet to be fully elucidated.

Synthesis of the C7-Cyclitol Moiety

The C7-cyclitol moiety, crucial for the enhanced antibacterial activity of this compound, is synthesized from sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway.[1][5] The key enzyme in this conversion is PrlA, a 2-epi-5-epi-valiolone synthase.[1] Recombinant expression and biochemical characterization of PrlA have confirmed its function as a sugar phosphate cyclase that catalyzes the formation of 2-epi-5-epi-valiolone.[1]

Glycosylation: The Final Assembly Step

The final step in the biosynthesis of this compound is the attachment of the C7-cyclitol moiety to the pyralomicin aglycone. This crucial reaction is catalyzed by the N-glycosyltransferase PrlH.[1] Gene disruption studies have unequivocally demonstrated the essential role of prlH; its inactivation completely abolishes pyralomicin production.[1] Interestingly, PrlH is believed to be a versatile enzyme, capable of transferring both the cyclitol and glucose moieties to the aglycone, thereby accounting for the different forms of pyralomicins produced by N. spiralis.[6][1]

Experimental Protocols

This section provides an overview of the key experimental methodologies that were employed to elucidate the genetic basis of pyralomicin production.

Construction of the Nonomuraea spiralis Genomic Library

A genomic library of N. spiralis was constructed to isolate the pyralomicin biosynthetic gene cluster.

-

Bacterial Culture and Genomic DNA Isolation : Nonomuraea spiralis IMC A-0156 was cultured in a suitable seed medium. High molecular weight genomic DNA was then isolated using a modified cetyl trimethylammonium bromide (CTAB) method.[1]

-

DNA Fragmentation and End-Repair : The isolated genomic DNA was mechanically sheared to an appropriate size for cosmid cloning and the ends were repaired to create blunt ends.

-

Ligation into Cosmid Vector : The end-repaired DNA fragments were ligated into the pCC1Fos CopyControl Fosmid vector.[1]

-

In Vitro Packaging and Transduction : The ligation mixture was packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles were then used to transduce E. coli EPI300 cells.

-

Library Plating and Storage : The transduced E. coli cells were plated on selective media to generate a library of approximately 5,000 colonies, each containing a different fragment of the N. spiralis genome.

Screening the Genomic Library

The genomic library was screened to identify clones containing the pyralomicin biosynthetic gene cluster.

-

Probe Design and Synthesis : Degenerate primers were designed based on conserved regions of known 2-epi-5-epi-valiolone synthases. These primers were used to amplify a homologous gene fragment from N. spiralis genomic DNA.[1]

-

Probe Labeling : The amplified DNA fragment was labeled with a radioactive or non-radioactive marker to be used as a probe.

-

Colony Hybridization : The cosmid library was replicated onto nylon membranes, and the bacterial colonies were lysed to expose the DNA. The membranes were then hybridized with the labeled probe.

-

Identification of Positive Clones : Colonies that hybridized with the probe were identified by autoradiography or colorimetric detection. These positive clones were then isolated for further analysis.

Sequencing and Analysis of the prl Gene Cluster

The DNA from the positive cosmid clones was sequenced and analyzed to identify the ORFs of the prl gene cluster.

-

Cosmid DNA Isolation : Cosmid DNA was isolated from the positive clones.

-

Sequencing : The cosmid DNA was sequenced using a combination of pyrosequencing and chromosome walking to obtain the complete sequence of the 41 kb gene cluster.[6]

-

Bioinformatic Analysis : The DNA sequence was analyzed using bioinformatics tools to identify potential ORFs. The predicted protein sequences were then compared to databases to assign putative functions based on homology to known proteins.

Gene Disruption of prlH

To confirm the function of the N-glycosyltransferase prlH, a gene disruption experiment was performed.

-

Construction of the Disruption Vector : An internal fragment of the prlH gene was cloned into a suicide vector. An apramycin resistance cassette was then inserted into this fragment to create the disruption construct.[1]

-

Conjugation : The disruption vector was transferred from E. coli to N. spiralis via conjugation.

-

Selection of Mutants : N. spiralis exconjugants that had undergone homologous recombination, resulting in the disruption of the native prlH gene, were selected for on media containing apramycin.

-

Analysis of the Mutant : The resulting prlH mutant strain was cultured under pyralomicin production conditions, and the culture broth was analyzed by HPLC to confirm the abolishment of pyralomicin production.[6][1]

Heterologous Expression and Characterization of PrlA

The function of the PrlA enzyme was confirmed through heterologous expression in E. coli and subsequent biochemical characterization.

-

Cloning of prlA : The prlA gene was amplified from N. spiralis genomic DNA and cloned into an E. coli expression vector.

-

Protein Expression and Purification : The expression of PrlA was induced in E. coli, and the recombinant protein was purified using affinity chromatography.

-

Enzyme Assay : The purified PrlA was incubated with its substrate, sedoheptulose 7-phosphate, and the reaction products were analyzed by GC-MS to confirm its activity as a 2-epi-5-epi-valiolone synthase.[1]

Quantitative Data

While detailed quantitative data such as enzyme kinetics and gene expression levels for the pyralomicin biosynthetic pathway are not extensively available in the current literature, the following table summarizes the mass spectral data for key pyralomicin compounds as reported in the foundational study.[6][1]

| Compound | m/z [M+H]⁺ |

| Pyralomicin 1a | 455.68 |

| Pyralomicin 1b | 455.68 |

| Pyralomicin 2a | 459.81 |

Conclusion and Future Perspectives